molecular formula C11H14N4OS B7432166 N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide

N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide

Cat. No. B7432166
M. Wt: 250.32 g/mol
InChI Key: GQEPPPQDHIYNJR-UHFFFAOYSA-N
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Description

N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide, also known as CT-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. CT-1 belongs to the class of thiadiazole derivatives, which have been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has been found to inhibit the activity of the NF-κB and STAT3 signaling pathways, which are involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects
N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the production of pro-inflammatory cytokines. N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has also been found to have antioxidant effects, which may contribute to its anti-inflammatory and anticancer properties.

Advantages and Limitations for Lab Experiments

One advantage of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide is that it has been shown to have low toxicity, making it a potentially safe therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for research on N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide. One area of interest is the development of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide-based therapies for cancer and inflammatory diseases. Another area of interest is the elucidation of the exact mechanism of action of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration of N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide for therapeutic use.

Synthesis Methods

N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-cyanocyclohexylmethylamine with thiocarbonyl diimidazole, followed by the addition of 5-amino-1,3,4-thiadiazole-2-thiol. The resulting product is purified using chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c12-5-8-1-3-9(4-2-8)6-13-11(16)10-7-14-15-17-10/h7-9H,1-4,6H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEPPPQDHIYNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2=CN=NS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide

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